Cas no 1448139-69-2 ((2E)-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-3-phenylprop-2-enamide)

(2E)-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-3-phenylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-3-phenylprop-2-enamide
- (2E)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylprop-2-enamide
- 1448139-69-2
- N-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylacrylamide
- F6440-2344
- (E)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylprop-2-enamide
- AKOS024563080
- N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide
-
- インチ: 1S/C18H21N3O/c1-21-17-10-6-5-9-15(17)16(20-21)13-19-18(22)12-11-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3,(H,19,22)/b12-11+
- InChIKey: AVQNYIBNQRLJPJ-VAWYXSNFSA-N
- ほほえんだ: O=C(/C=C/C1C=CC=CC=1)NCC1C2=C(CCCC2)N(C)N=1
計算された属性
- せいみつぶんしりょう: 295.168462302g/mol
- どういたいしつりょう: 295.168462302g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 46.9Ų
(2E)-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-3-phenylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6440-2344-3mg |
(2E)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylprop-2-enamide |
1448139-69-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6440-2344-15mg |
(2E)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylprop-2-enamide |
1448139-69-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6440-2344-25mg |
(2E)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylprop-2-enamide |
1448139-69-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6440-2344-2mg |
(2E)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylprop-2-enamide |
1448139-69-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6440-2344-20μmol |
(2E)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylprop-2-enamide |
1448139-69-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6440-2344-5mg |
(2E)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylprop-2-enamide |
1448139-69-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6440-2344-1mg |
(2E)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylprop-2-enamide |
1448139-69-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6440-2344-30mg |
(2E)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylprop-2-enamide |
1448139-69-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6440-2344-40mg |
(2E)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylprop-2-enamide |
1448139-69-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6440-2344-2μmol |
(2E)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylprop-2-enamide |
1448139-69-2 | 2μmol |
$57.0 | 2023-09-09 |
(2E)-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-3-phenylprop-2-enamide 関連文献
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(2E)-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-3-phenylprop-2-enamideに関する追加情報
Exploring the Potential of (2E)-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-3-phenylprop-2-enamide
The compound with CAS No 1448139-69-2, known as (2E)-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-3-phenylprop-2-enamide, has recently garnered significant attention in the field of organic chemistry and drug discovery. This compound is a derivative of indazole, a heterocyclic aromatic compound with two nitrogen atoms in its structure. The presence of the indazole ring along with the amide group and phenyl substituent makes this molecule highly versatile and potentially bioactive.
Recent studies have highlighted the importance of indazole derivatives in medicinal chemistry due to their ability to interact with various biological targets. The indazol core is known for its stability and ability to form hydrogen bonds, which are crucial for drug-receptor interactions. The substitution pattern in this compound further enhances its potential as a lead molecule for drug development. The methyl group attached to the indazole ring adds to its lipophilicity, while the phenyl group introduces aromaticity and planarity, which are essential for molecular recognition.
The amide group in this compound plays a critical role in its pharmacokinetic properties. Amides are known for their ability to modulate solubility and permeability, making them ideal for oral drug delivery. Additionally, the double bond in the propenamide chain contributes to the molecule's rigidity, which can be beneficial for binding to specific receptor sites. This structural feature also makes the compound a potential candidate for studying conformational changes in biological systems.
Recent advancements in computational chemistry have allowed researchers to predict the bioactivity of this compound with greater accuracy. Molecular docking studies suggest that this compound may bind effectively to various enzyme active sites, particularly those involved in kinase signaling pathways. Kinases are key targets in cancer therapy due to their role in cell proliferation and survival. The ability of this compound to inhibit kinase activity could make it a promising candidate for anti-cancer drug development.
Moreover, the synthesis of this compound has been optimized using green chemistry principles. Traditional methods often involve hazardous reagents and multiple steps, but recent research has focused on developing environmentally friendly protocols. For instance, microwave-assisted synthesis has been employed to reduce reaction time and improve yield while minimizing waste generation. This approach aligns with current trends toward sustainable chemical practices.
The physical properties of CAS No 1448139-69-2 have also been extensively studied. Its melting point and solubility characteristics are critical factors influencing its bioavailability. High solubility in organic solvents suggests that this compound could be formulated into lipid-based delivery systems, enhancing its absorption in vivo. Furthermore, spectroscopic analyses have confirmed the stability of the molecule under various storage conditions, ensuring its suitability for long-term use in preclinical studies.
In conclusion, CAS No 1448139-69-2 represents a significant advancement in the field of heterocyclic chemistry with promising applications in drug discovery. Its unique structure combines features that enhance bioactivity and pharmacokinetic properties, making it a valuable tool for researchers exploring novel therapeutic agents.
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